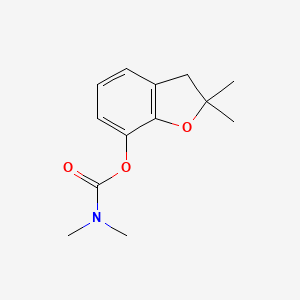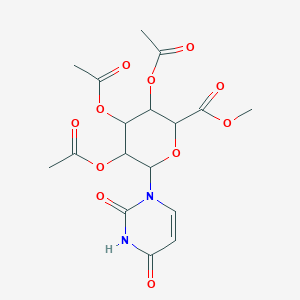
alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride: is a chemical compound with the molecular formula C10H14FNO·HCl It is a derivative of benzyl alcohol, featuring an amino group, an ethyl group, and a fluorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with p-fluorobenzyl alcohol, which is reacted with ethylamine to introduce the ethyl group.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: The major product is the corresponding aldehyde or ketone.
Reduction: The major products are the reduced derivatives, such as amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Cell Signaling: It is investigated for its potential role in modulating cell signaling pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.
Pharmacological Research: It is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemical products.
作用机制
The mechanism of action of alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Benzyl Alcohol: A simpler analog without the amino, ethyl, and fluorine substituents.
p-Fluorobenzyl Alcohol: Similar structure but lacks the aminomethyl and ethyl groups.
N-Ethylbenzylamine: Contains the ethyl and amino groups but lacks the fluorine atom.
Uniqueness: Alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it distinct from its analogs.
属性
CAS 编号 |
62064-74-8 |
|---|---|
分子式 |
C10H15ClFNO |
分子量 |
219.68 g/mol |
IUPAC 名称 |
ethyl-[2-(4-fluorophenyl)-2-hydroxyethyl]azanium;chloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-2-12-7-10(13)8-3-5-9(11)6-4-8;/h3-6,10,12-13H,2,7H2,1H3;1H |
InChI 键 |
UHJPOWOWDIKALR-UHFFFAOYSA-N |
规范 SMILES |
CC[NH2+]CC(C1=CC=C(C=C1)F)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


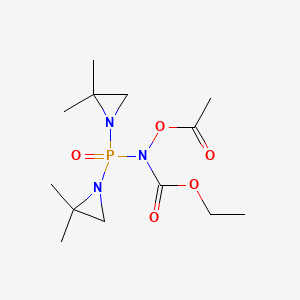

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
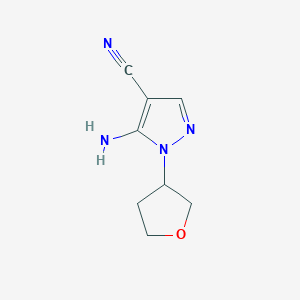

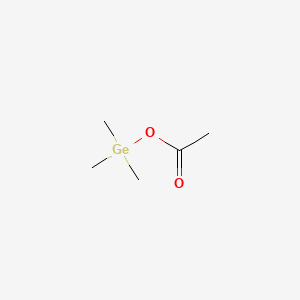
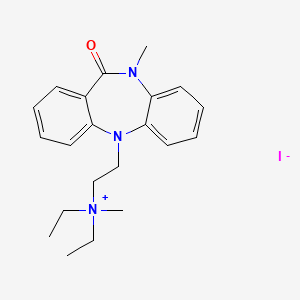
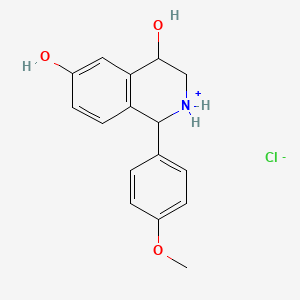
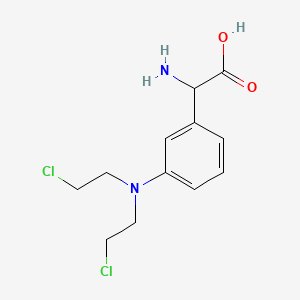
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
